![molecular formula C7H5BrN2 B2996287 1-Bromopyrrolo[1,2-a]pyrazine CAS No. 2049006-06-4](/img/structure/B2996287.png)

1-Bromopyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

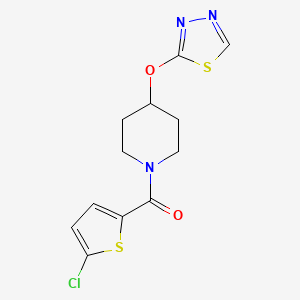

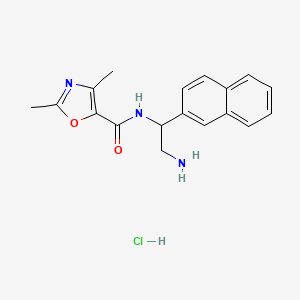

1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed by Sc(OTf)3-catalyzed one-pot three-component coupling of a pyrrole derivative, amine, and trialkylphosphite under environment-friendly conditions .Molecular Structure Analysis

The molecular structure of 1-Bromopyrrolo[1,2-a]pyrazine includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine derivatives can be classified into three chemical categories with two or three nitrogen atoms .Physical And Chemical Properties Analysis

Pyrrolopyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Bromopyrrolo[1,2-a]pyrazine derivatives have demonstrated potent antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have explored their potential as novel antibiotics and antiviral agents .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold shows promise as an anti-inflammatory agent. By modulating inflammatory pathways, these derivatives may contribute to the development of new anti-inflammatory drugs. Further studies are needed to elucidate their mechanisms of action .

Antiviral Applications

Researchers have investigated 1-Bromopyrrolo[1,2-a]pyrazine derivatives for their antiviral activity. These compounds may inhibit viral replication and serve as potential candidates for antiviral drug development. Notably, their specific targets and modes of action warrant further exploration .

Antifungal Potential

Certain pyrrolopyrazine derivatives exhibit antifungal properties. They could be valuable in combating fungal infections, especially those resistant to existing treatments. Understanding their structure-activity relationships (SAR) is crucial for optimizing their efficacy .

Antioxidant Effects

The pyrrolopyrazine scaffold has been associated with antioxidant activity. These derivatives may protect cells from oxidative stress and contribute to overall health. Investigating their antioxidant mechanisms could lead to therapeutic applications .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling and disease pathways. These compounds could serve as leads for developing kinase inhibitors in cancer and other diseases .

Direcciones Futuras

Pyrrolopyrazine derivatives have shown promise in various fields, including pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . A new pyrrolo[1,2-a]pyrazine chemical space with a poly-substituted pyrazine unit was readily accessed, indicating potential future directions in the synthesis of pyrrolopyrazine derivatives .

Mecanismo De Acción

Target of Action

1-Bromopyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more activity on kinase inhibition, suggesting they may interact with kinases to inhibit their activity .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs .

Propiedades

IUPAC Name |

1-bromopyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXJPZURIDWQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C(C2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopyrrolo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)